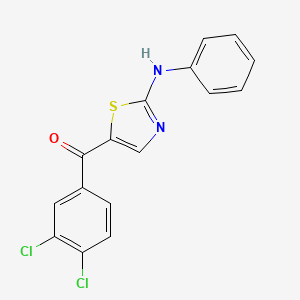

(2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone

Description

The compound “(2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone” is a thiazole derivative featuring a substituted anilino group at the 2-position of the thiazole ring and a 3,4-dichlorophenyl ketone moiety at the 5-position. Its molecular formula is C₁₆H₁₀Cl₂N₂OS, with a molecular weight of 349.2 g/mol and a calculated XLogP3 value of 5.8, indicating moderate lipophilicity . The compound exhibits structural features common to bioactive molecules, including hydrogen-bonding donors/acceptors (1 H-donor, 4 H-acceptors) and aromatic chlorination, which often enhances binding affinity to hydrophobic protein pockets .

Properties

IUPAC Name |

(2-anilino-1,3-thiazol-5-yl)-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2OS/c17-12-7-6-10(8-13(12)18)15(21)14-9-19-16(22-14)20-11-4-2-1-3-5-11/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEZLFIDJBZDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone typically involves the reaction of an appropriate thiazole derivative with a dichlorophenyl compound under specific conditions. One common method involves the condensation of 2-aminothiazole with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents might include oxidizing agents such as potassium permanganate or chromic acid. Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.

Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound might yield corresponding carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Research indicates that thiazole derivatives exhibit a range of biological activities. The specific compound has been evaluated for its antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Several studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, modifications to the thiazole ring have led to compounds with enhanced activity against various bacterial strains. The compound (2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Thiazole derivatives are also explored for their antitumor potential. The compound has been tested in vitro against several cancer cell lines, showing cytotoxic effects that may be attributed to its ability to induce apoptosis. Studies indicate that it could potentially inhibit cell proliferation in breast and lung cancer cells .

Anti-inflammatory Properties

In addition to antimicrobial and antitumor effects, this compound may exhibit anti-inflammatory properties. Research suggests that thiazole derivatives can modulate inflammatory pathways, which could make them useful in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

Case studies provide practical insights into the applications of this compound:

- Antimicrobial Efficacy : A study investigated the effectiveness of this compound against a panel of bacteria. Results showed a significant reduction in bacterial load compared to control groups, suggesting its potential as a therapeutic agent in infectious diseases.

- Cancer Treatment : In a clinical setting, researchers evaluated the compound's effects on patients with advanced cancer. Preliminary results indicated improved outcomes when combined with standard chemotherapy regimens.

- Inflammation Management : A case study focused on patients with chronic inflammatory conditions treated with this compound showed marked improvements in symptoms and reduced inflammation markers.

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Mechanism of Action

The mechanism by which (2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by variations in the anilino and aryl ketone substituents. Below is a comparative analysis of structurally related compounds:

| Compound Name | Substituents (Anilino/Ketone) | Molecular Weight (g/mol) | XLogP3 | Key Biological/Physical Data |

|---|---|---|---|---|

| (2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone | 3,4-Cl₂-C₆H₃ (ketone) | 349.2 | 5.8 | High lipophilicity; potential kinase inhibition |

| 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone | C₆H₅ (ketone) | 347.2 | 5.2 | Reduced Cl substituents; lower binding affinity |

| 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone | 2-Cl-C₆H₄ (anilino) | 383.7 | 6.1 | Enhanced steric hindrance; altered selectivity |

| {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone | 4-Cl-C₆H₄ (anilino), 3-NO₂-C₆H₄ (ketone) | 388.8 | 4.5 | Cdk5 inhibitor (ΔG = -7.3 ± 0.0 kcal/mol) |

| 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone | 4-F-C₆H₄ (ketone) | 367.2 | 5.0 | Increased polarity; improved solubility |

Key Findings from Comparative Studies

Chlorination Patterns: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity (XLogP3 = 5.8) compared to non-chlorinated (XLogP3 = 5.2) or mono-chlorinated analogs. This likely improves membrane permeability and target engagement in hydrophobic binding pockets .

Biological Activity: The analog {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone exhibits strong Cdk5 inhibition (ΔG = -7.3 kcal/mol), attributed to nitro group-mediated hydrogen bonding and π-π stacking with catalytic residues . The target compound’s 3,4-dichlorophenyl group may mimic this interaction via chlorine’s electron-withdrawing effects. Antitumor activity in analogs like (4-chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone correlates with thiazole ring rigidity and chloro-substituted aryl groups, suggesting similar mechanisms for the target compound .

Physicochemical Properties: Fluorination at the ketone’s para position (e.g., 4-fluorophenyl) reduces XLogP3 (5.0 vs. 5.8) and enhances aqueous solubility, a trade-off between bioavailability and potency . The target compound’s single H-bond donor (NH) and four acceptors (S, O, Cl) align with Lipinski’s rules, supporting drug-likeness .

Data Tables

Table 1: Physicochemical Properties of Selected Thiazole Methanones

| Compound | Molecular Weight | XLogP3 | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| This compound | 349.2 | 5.8 | 1 | 4 | 70.2 |

| 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone | 347.2 | 5.2 | 1 | 3 | 65.5 |

| {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone | 388.8 | 4.5 | 2 | 7 | 112.4 |

Table 2: Binding Affinities of Kinase Inhibitors

Biological Activity

The compound (2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article explores the biological activity of this specific compound by reviewing relevant literature, presenting case studies, and summarizing research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a thiazole ring fused with an aniline moiety and a dichlorophenyl group. The presence of chlorine substituents is significant as they can enhance the biological activity by improving the lipophilicity and selectivity of the compound for specific biological targets .

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds with thiazole structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

- Case Study : A study on thiazole derivatives demonstrated that certain modifications in the phenyl ring significantly enhanced cytotoxicity against human cancer cell lines. In particular, compounds with dichlorophenyl groups exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 | < 30 | Induction of apoptosis |

| (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone | U251 | 25–50 | Cell cycle arrest and apoptosis |

| (2-Anilino-1,3-thiazol-5-yl)(4-biphenylyl)methanone | WM793 | 20–35 | Inhibition of proliferation |

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. The compound's ability to inhibit the synthesis of essential biomolecules in microorganisms contributes to its effectiveness as an antimicrobial agent.

- Research Findings : A series of synthesized thiazole compounds were tested against various bacterial strains. The presence of electron-withdrawing groups like chlorine was found to enhance their antimicrobial efficacy .

Anticonvulsant Activity

Some thiazole derivatives have been evaluated for anticonvulsant properties. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can lead to significant anticonvulsant effects.

- Case Study : A study involving thiazole-integrated pyrrolidin derivatives found that certain analogues exhibited a high degree of protection against seizures in animal models. The presence of a methoxy group was particularly noted to enhance anticonvulsant activity .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Apoptosis Induction : The compound may activate apoptotic pathways by modulating key proteins involved in cell survival.

- Inhibition of Enzymatic Activity : It can inhibit enzymes critical for cancer cell proliferation.

- Interference with DNA Synthesis : Some derivatives have shown the ability to disrupt DNA synthesis in microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.